

Application Note: Standard Operating Procedure for Handling ((4-Methoxyphenyl)sulfonyl)-L-methionine

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Compound of Interest

Compound Name:	((4-Methoxyphenyl)sulfonyl)-L-methionine
CAS No.:	956373-65-2
Cat. No.:	B352184

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Introduction & Mechanistic Overview

((4-Methoxyphenyl)sulfonyl)-L-methionine (often abbreviated as Mbs-L-Met-OH) is a highly specialized, sulfonamide-protected amino acid building block. In modern drug development, it is primarily utilized in the synthesis of selective matrix metalloproteinase (MMP) inhibitors, neuropeptide FF (NPFF) receptor ligands for pain management [3], and conformationally restricted peptidomimetics [4].

The incorporation of the 4-methoxyphenylsulfonyl (Mbs) moiety is not merely for transient amine protection; it acts as a permanent, critical pharmacophore in the final drug substance. In the context of MMP inhibition, the Mbs group is designed to deeply insert into the hydrophobic S1' specificity pocket of the enzyme. This insertion dictates the isoform selectivity (e.g., favoring MMP-2 or MMP-13 over MMP-1), while the adjacent structural motifs chelate the catalytic zinc ion [1, 2].

Handling this compound requires advanced laboratory techniques. The methionine thioether side chain is highly susceptible to oxidation (forming sulfoxides or sulfones) and alkylation during synthetic workflows. This standard operating procedure (SOP) provides a self-validating, causality-driven framework for the storage, activation, and application of Mbs-L-Met-OH.

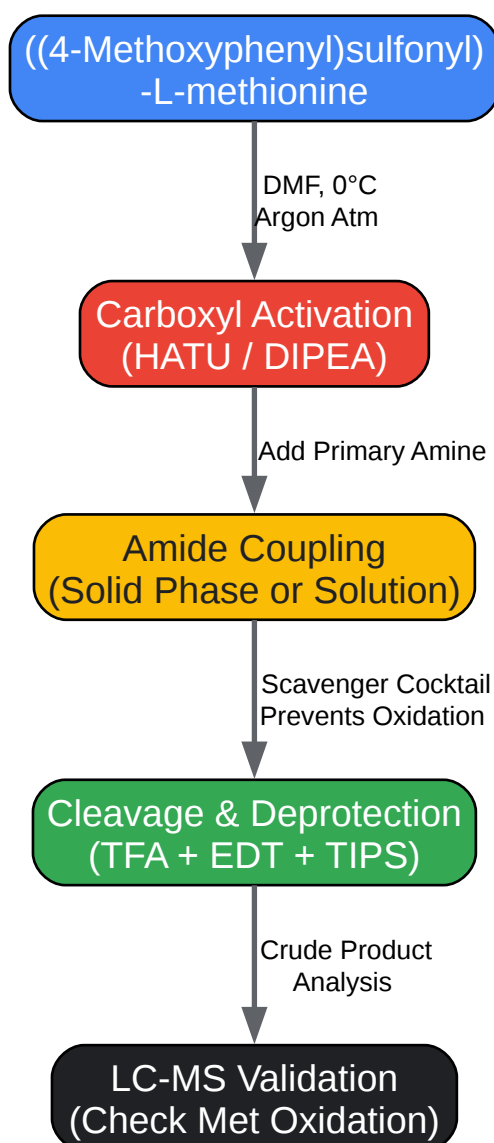
Physicochemical Parameters & Storage

To maintain the integrity of the L-stereocenter and the oxidation state of the thioether, strict adherence to the environmental controls listed in Table 1 is mandatory.

Table 1: Physicochemical Properties and Storage Directives

Parameter	Specification / Directive	Causality / Rationale
Molecular Weight	~317.4 g/mol	Essential for precise stoichiometric calculations during coupling.
Appearance	White to off-white crystalline powder	Discoloration (yellowing) indicates potential degradation or oxidation.
Solubility	DMF, DMSO, Methanol (Insoluble in H ₂ O)	High organic solubility facilitates homogeneous liquid-phase or solid-phase peptide synthesis (SPPS).
Storage Temperature	-20°C (Desiccated)	Prevents ambient thermal degradation and moisture-induced hydrolysis.
Atmosphere	Argon or Nitrogen (Inert)	The thioether is highly prone to atmospheric oxidation. Inert gas purging prevents conversion to the sulfoxide.

Workflow Visualization



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Figure 1: Synthetic workflow for coupling ((4-Methoxyphenyl)sulfonyl)-L-methionine.

Experimental Protocol 1: Carboxyl Activation and Amide Coupling

Expertise & Causality: Unlike standard Fmoc-protected amino acids, sulfonamide-protected amino acids cannot form classic oxazolones—the primary intermediate responsible for racemization in peptide synthesis [4]. However, sluggish activation can still lead to alternative racemization pathways or poor yields. We mandate the use of uronium/aminium salts (HATU)

with a sterically hindered base (DIPEA) to drive rapid aminolysis, minimizing the lifespan of the activated ester.

Step-by-Step Methodology:

- **Preparation:** Purge a dry reaction vial with Argon. Weigh 1.0 equivalent (eq) of Mbs-L-Met-OH and dissolve in anhydrous N,N-Dimethylformamide (DMF) to a concentration of 0.2 M.
- **Chilling:** Cool the solution to 0°C in an ice bath to suppress side reactions during the exothermic activation phase.
- **Activation:** Add 1.05 eq of HATU to the solution. Immediately add 2.0 eq of N,N-Diisopropylethylamine (DIPEA) dropwise. Stir for exactly 3 minutes at 0°C. Note: A color change to pale yellow indicates the formation of the active ester.
- **Coupling:** Introduce 1.1 eq of the target primary amine (or add the activated solution to the resin for SPPS). Allow the reaction to warm to room temperature and stir for 2 hours under Argon.
- **Quenching:** Quench the reaction with a 5% aqueous NaHCO₃ solution to neutralize excess active esters before proceeding to purification or subsequent SPPS cycles.

Experimental Protocol 2: Cleavage and Scavenger Optimization

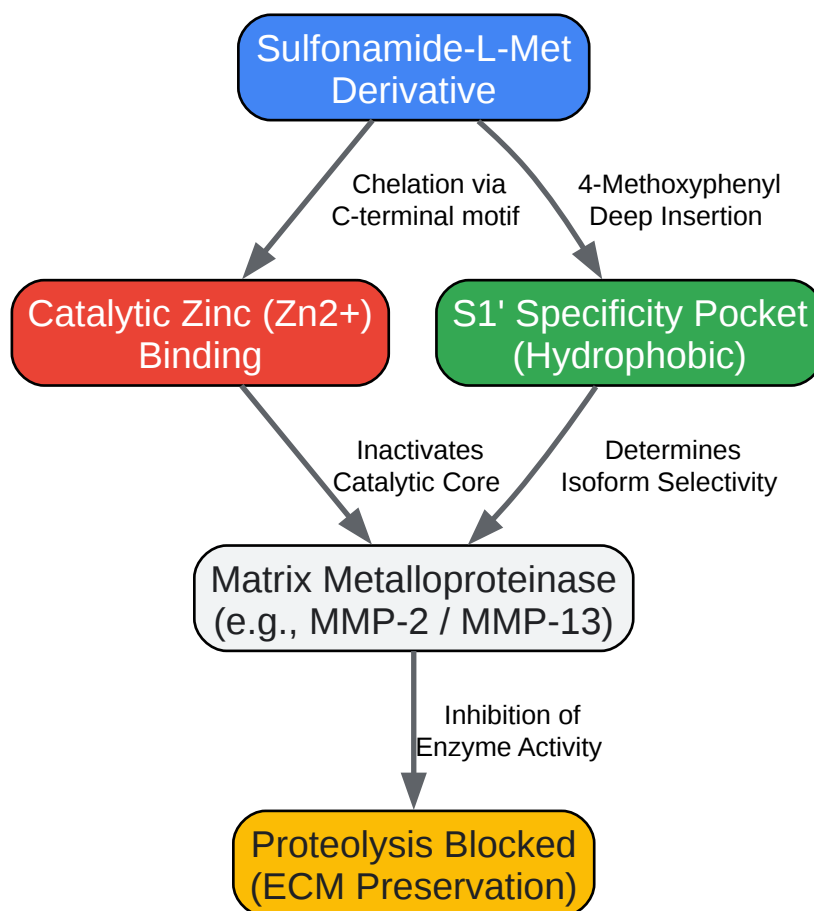
Expertise & Causality: During global deprotection (e.g., removing tert-butyl groups from adjacent residues), highly reactive carbocations are generated. The methionine thioether acts as a nucleophile and will readily alkylate if these cations are not intercepted. Furthermore, acidic environments can catalyze thioether oxidation. A customized, high-thiol scavenger cocktail is strictly required [4].

Step-by-Step Methodology:

- **Cocktail Preparation:** Prepare the cleavage cocktail fresh: Trifluoroacetic Acid (TFA) / Ethanedithiol (EDT) / Triisopropylsilane (TIPS) / Ultrapure Water in a ratio of 92.5 : 2.5 : 2.5 : 2.5.

- Causality: EDT acts as a soft nucleophile to quench carbocations and maintains a reducing environment to suppress oxidation. TIPS quenches hard cations.
- Cleavage: Add 10 mL of the cocktail per gram of peptide-resin (or to the dry intermediate). Stir at room temperature for 2 hours.
- Precipitation: Filter the resin and precipitate the filtrate into 10 volumes of cold (-20°C) diethyl ether.
- Isolation: Centrifuge at 4000 rpm for 5 minutes, decant the ether, and wash the pellet twice more with cold ether to remove residual EDT and TFA.

Mechanistic Application: MMP Inhibitor Design



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Figure 2: Mechanistic pathway of MMP inhibition by 4-methoxyphenylsulfonyl derivatives.

Analytical Validation (Self-Validating System)

To ensure the trustworthiness of the synthesis, the protocol must be self-validating. The primary failure mode when handling Mbs-L-Met-OH is the undetected oxidation of the methionine side chain. High-resolution Liquid Chromatography-Mass Spectrometry (LC-MS) is used as the absolute diagnostic tool.

Validation Logic: Compare the observed mass of the purified compound against the theoretical monoisotopic mass. Use Table 2 to diagnose specific handling failures.

Table 2: LC-MS Diagnostic Mass Shifts for Validation

Mass Shift (Δ Da)	Chemical Modification	Diagnostic Conclusion & Required Action
0 Da	Intact Thioether	PASS: Protocol executed correctly. Inert atmosphere maintained.
+16 Da	Sulfoxide Formation	FAIL: Oxygen exposure occurred. Audit argon manifold and verify EDT freshness.
+32 Da	Sulfone Formation	FAIL: Severe over-oxidation. Discard batch; check solvents for peroxide contamination.
+56 Da	tert-Butyl Alkylation	FAIL: Insufficient scavenger in cleavage cocktail. Increase EDT/TIPS concentration.

If any shift other than 0 Da is observed, the batch must be quarantined. The self-validating nature of this mass-shift analysis ensures that compromised molecules are never advanced to biological assays, thereby preserving the integrity of downstream data.

References

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